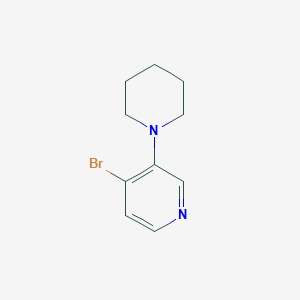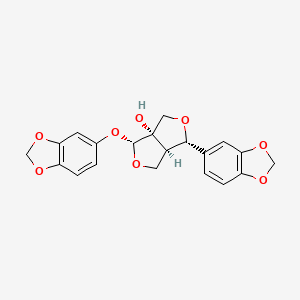
Phrymarolin V
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phrymarolin V is a lignan compound isolated from the plant Phryma leptostachya. This plant is traditionally used in East Asia as a natural insecticide and in traditional Chinese medicine to treat various inflammatory diseases. This compound, along with other lignans from this plant, has shown significant biological activities, including insecticidal, antifungal, antibacterial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phrymarolin V involves several steps, starting from commercially available precursors. The key steps include the formation of the furofuran lignan skeleton, which is a characteristic feature of Phrymarolin compounds. The synthetic route typically involves:
Formation of the furofuran core: This is achieved through a series of reactions including allylation and cyclization.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired structure of this compound.
Industrial Production Methods
The synthetic route described above can also be adapted for industrial-scale production, with optimizations for yield and cost-effectiveness .
化学反应分析
Types of Reactions
Phrymarolin V undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan skeleton.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Various substituents can be introduced to the lignan core, modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Various halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
科学研究应用
Phrymarolin V has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its insecticidal properties and potential as a natural pesticide.
Medicine: Studied for its antifungal, antibacterial, and anticancer activities. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
作用机制
The mechanism of action of Phrymarolin V involves its interaction with various molecular targets and pathways:
Insecticidal activity: It disrupts the nervous system of insects, leading to paralysis and death.
Antifungal and antibacterial activity: It inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis and metabolic pathways.
Anticancer activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
相似化合物的比较
Phrymarolin V is part of a family of lignans isolated from Phryma leptostachya, including Phrymarolin I, Phrymarolin II, and Haedoxan A. These compounds share a similar furofuran lignan skeleton but differ in their functional groups and biological activities. For example:
Phrymarolin I and II: These compounds have similar insecticidal and antifungal activities but differ in their specific functional groups and reactivity.
Haedoxan A: This compound has a different set of biological activities, including higher insecticidal activity compared to this compound
属性
分子式 |
C20H18O8 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
(3R,3aS,6S,6aR)-6-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-yloxy)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C20H18O8/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)28-12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 |
InChI 键 |
RXQJOTWPTKUQPD-WNISUXOKSA-N |
手性 SMILES |
C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |
规范 SMILES |
C1C2C(OCC2(C(O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



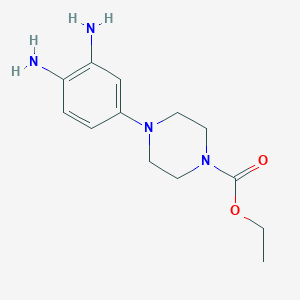
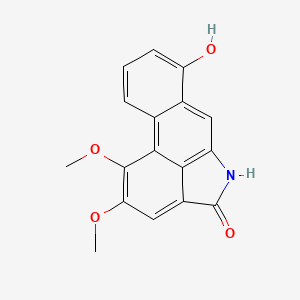


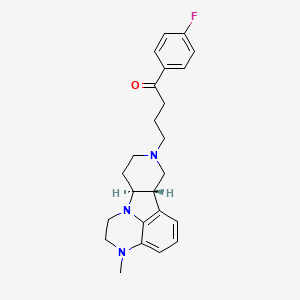
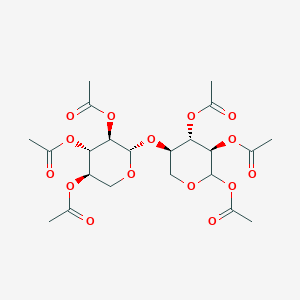
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

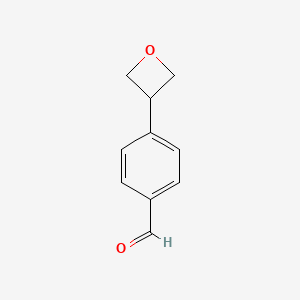
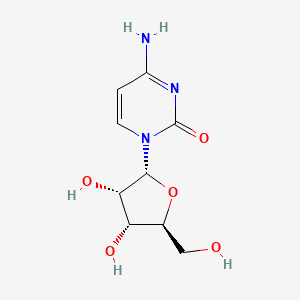
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
